molecular formula C13H19NO4S B2461890 2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid CAS No. 149587-98-4

2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid

Cat. No. B2461890
M. Wt: 285.36
InChI Key: ANHNRQSOTWYTLA-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a carboxylic acid group, an amino group, and a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The “t-Butoxycarbonylamino” part suggests the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amino groups .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of reactions, including electrophilic substitution, oxidation, and palladium-catalyzed coupling reactions . The presence of the BOC group could affect the reactivity of the compound, as it would prevent the amino group from participating in reactions .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-7(2)8-6-19-10(9(8)11(15)16)14-12(17)18-13(3,4)5/h6-7H,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHNRQSOTWYTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of ethyl 2-bis(t-butoxycarbonyl)amino-4-isopropylthiophene-3-carboxylate (22.5 g, 55 mmol) in methanol (425 ml) was stirred and a solution of potassium hydroxide (14.5 g, 259 ml) in water (145 ml) was added. The mixture was heated at 80° C. for 16 h, cooled to 0° C. and acidified (pH=5) with glacial acetic acid. The precipitate was filtered off and recrystallized from ethyl acetate/petroleum ether to afford 12.4 g (80%) of 2-t-butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid. M.p. 205°-206° C. 1H-NMR (CDCl3, δ): 1.25 (d, 6H) 1.55 (s, 9H), 3.6 (m, 1H) 6.45 (s, 1H), 7.25 (s, 1H), 10.2 (s, 1H).
Name
ethyl 2-bis(t-butoxycarbonyl)amino-4-isopropylthiophene-3-carboxylate
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
259 mL
Type
reactant
Reaction Step Two
Name
Quantity
145 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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